![molecular formula C24H24N2O3 B2748832 N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide CAS No. 942014-07-5](/img/structure/B2748832.png)
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide” is also known as Apixaban . It is a small-molecule, selective FXa inhibitor . The molecular formula for Apixaban is C25H25N5O4, which corresponds to a molecular weight of 459.5 .
Molecular Structure Analysis
The molecular structure of Apixaban is described as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide .Chemical Reactions Analysis
The specific chemical reactions involving Apixaban are not detailed in the search results .Physical And Chemical Properties Analysis
Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions . The elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion .Scientific Research Applications
Pharmacological Evaluation of Novel Derivatives
A study focusing on the computational and pharmacological potential of novel derivatives, including N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide and 5-[(naphthalen-2-yloxy)methyl]1,3,4-oxadiazole-2-thiol, showed these compounds exhibit binding and inhibitory effects against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). These activities suggest their potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).
Anticancer Evaluation
Another research effort synthesized derivatives for anticancer evaluation, highlighting the potential of such compounds in therapeutic applications against cancer. The study synthesized 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole, and some of these compounds showed moderate to potent activity against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Environmental Applications
Research on the degradation of naproxen in water using advanced oxidation processes highlighted the importance of such chemical structures in enhancing the efficiency of water treatment processes. This study demonstrated that combinations of ozonated microbubbles and H2O2 can significantly increase the degradation process, potentially offering a more effective solution for removing contaminants from water (Patel, Majumder, Das, & Ghosh, 2019).
Anticonvulsant Activity
A series of novel compounds based on the chemical structure were designed and synthesized to meet the structural requirements necessary for anticonvulsant activity. These studies investigated their anticonvulsant activities using various models, validating a pharmacophoric model with four binding sites as essential for such activity (Rajak, Deshmukh, Veerasamy, Sharma, Mishra, & Kharya, 2010).
Mechanism of Action
Apixaban is a direct inhibitor of activated factor X (FXa). It has an inhibitory constant of 0.08 nM for human FXa, and it has greater than 30,000-fold selectivity for FXa over other human coagulation proteases . It produces a rapid onset of inhibition of FXa and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Safety and Hazards
Future Directions
Apixaban is in development for the prevention and treatment of various thromboembolic diseases . These non-clinical findings have established the favorable pharmacological profile of Apixaban, and support the potential use of Apixaban in the clinic for the prevention and treatment of various thromboembolic diseases .
properties
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-17-9-11-20(15-22(17)26-13-5-4-8-24(26)28)25-23(27)16-29-21-12-10-18-6-2-3-7-19(18)14-21/h2-3,6-7,9-12,14-15H,4-5,8,13,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHWPQNGZVTJGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)N4CCCCC4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

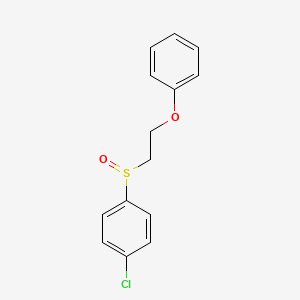
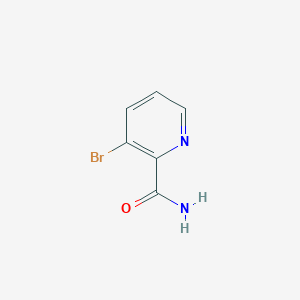
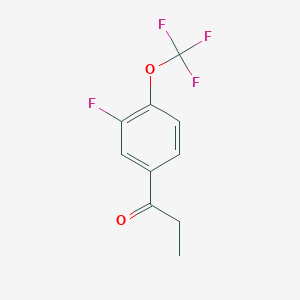
![5-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-methyl-1,2,4-thiadiazole](/img/structure/B2748755.png)
![[(Furan-2-yl)methyl][2-(3-methanesulfonylphenoxy)ethyl](prop-2-yn-1-yl)amine](/img/structure/B2748757.png)
![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2748758.png)
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 3-methoxybenzoate](/img/structure/B2748759.png)

![3-[(4-Methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride](/img/structure/B2748762.png)
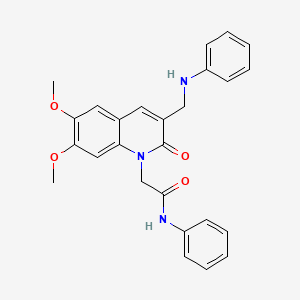
![methyl N-[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]glycinate](/img/structure/B2748765.png)
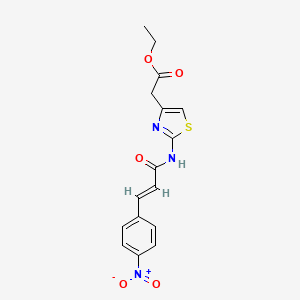
![1-allyl-4-(1-(4-(4-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2748771.png)
![4-{[2-(3-Bromophenyl)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-3-yl]oxy}-3-ethoxybenzonitrile](/img/structure/B2748772.png)